2-(tert-Butylamino)pyrimidine-4-carbaldehyde
CAS No.: 1260759-43-0
Cat. No.: VC15989323
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260759-43-0 |
---|---|
Molecular Formula | C9H13N3O |
Molecular Weight | 179.22 g/mol |
IUPAC Name | 2-(tert-butylamino)pyrimidine-4-carbaldehyde |
Standard InChI | InChI=1S/C9H13N3O/c1-9(2,3)12-8-10-5-4-7(6-13)11-8/h4-6H,1-3H3,(H,10,11,12) |
Standard InChI Key | JXYPEWYMWWOKLM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)NC1=NC=CC(=N1)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrimidine core substituted at the 2-position with a tert-butylamino group () and at the 4-position with a formyl group (). The IUPAC name, 2-(tert-butylamino)pyrimidine-4-carbaldehyde, reflects this substitution pattern. The SMILES notation and InChIKey provide unambiguous identifiers for its electronic structure .
Crystallographic and Stereochemical Considerations
While no direct crystallographic data for this specific compound is available, related pyrimidine-carbaldehyde derivatives exhibit planar aromatic rings with substituents influencing molecular packing. For example, a structurally analogous compound, (Z)-3-((tert-butylamino)methylene)-2-(2-hydroxynaphthalen-1-yl)chroman-4-one, crystallizes in an orthorhombic system with space group , highlighting the role of hydrogen bonding and van der Waals interactions in stabilizing such structures .
Synthesis and Reaction Pathways
One-Pot Thermal Cyclization
A key synthesis route involves the reaction of 6-(arylethynyl)pyrimidine-5-carbaldehydes with tert-butylamine under thermal conditions. As reported by Thieme Connect , heating a mixture of 2,4-disubstituted 6-(arylethynyl)pyrimidine-5-carbaldehyde and tert-butylamine at 110–120°C for 24 hours under argon yields pyrido[4,3-d]pyrimidines via unexpected cyclization. Although this method primarily targets fused pyrimidine systems, it underscores the reactivity of pyrimidine-carbaldehydes in annulation reactions.
Representative Procedure :
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Combine 0.2 mmol of 6-(arylethynyl)pyrimidine-5-carbaldehyde with 3 mL tert-butylamine.
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Flush with argon, seal the reaction vessel, and heat at 110–120°C for 24 hours.
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Evaporate the solvent under reduced pressure and recrystallize the residue to isolate the product.
Physicochemical Properties
Computed Molecular Properties
Advanced computational analyses provide insights into the compound’s behavior:
Property | Value | Source |
---|---|---|
Exact Molecular Mass | 179.10586 g/mol | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bonds | 3 | |
Topological Polar Surface Area | 54.9 Ų | |
LogP (XLogP3) | 1.3 |
The relatively low LogP value (1.3) suggests moderate hydrophobicity, while the polar surface area indicates potential for hydrogen bonding, critical for molecular recognition in biological systems .
Spectroscopic Characterization
Although experimental spectral data (e.g., , ) for this compound is absent in the provided sources, analogous compounds exhibit distinct signals for the aldehyde proton () and tert-butyl group () .
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